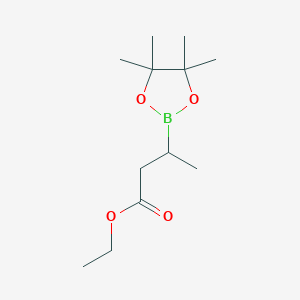
Potassium trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to a tetrahydronaphthalenyl moiety, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with a boron reagent such as boron trifluoride. The reaction is carried out under controlled conditions, often in the presence of a base like potassium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield boronic acids, while reduction reactions produce borohydrides .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which potassium trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophile, transferring the boron moiety to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular pathways involved in these reactions are well-studied and involve a series of oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide can be compared with other similar compounds, such as:
Potassium trifluoro(2-naphthyl)boranuide: Similar in structure but with a different substitution pattern on the naphthalene ring.
Potassium trifluoro(2-methylbutan-2-yl)boranuide: Contains a different alkyl group attached to the boron atom.
Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide: Features a quinazoline ring instead of a naphthalene ring.
These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the uniqueness of this compound in certain contexts .
Eigenschaften
Molekularformel |
C10H11BF3K |
|---|---|
Molekulargewicht |
238.10 g/mol |
IUPAC-Name |
potassium;trifluoro(1,2,3,4-tetrahydronaphthalen-2-yl)boranuide |
InChI |
InChI=1S/C10H11BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7H2;/q-1;+1 |
InChI-Schlüssel |
PGDCHQLRHUKLOV-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CCC2=CC=CC=C2C1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13455953.png)



![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)

![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)



